Cas no 100296-21-7 (L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI))

L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI) structure
100296-21-7 structure
Nome del prodotto:L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI)
Numero CAS:100296-21-7
MF:C23H28N4O8
MW:488.490426063538
CID:192090
PubChem ID:127508

L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI)
    • biphenomycin A
    • LL AF283alpha
    • (7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.1~2,6~]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
    • 9,12-Diazatricyclo(14.3.1.12,6)heneicosa-1(20),2,4,6(21),16,18-hexaene-8-carboxylic acid, 14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-
    • LL-AF283alpha
    • 100296-21-7
    • DTXSID00905329
    • 14-Amino-11-(3-amino-2-hydroxypropyl)-5,7,10,13,17-pentahydroxy-9,12-diazatricyclo[14.3.1.1~2,6~]henicosa-1(20),2(21),3,5,9,12,16,18-octaene-8-carboxylic acid
    • 14-Amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
    • (7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
    • Inchi: InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1
    • Chiave InChI: WLDNIJQYEWSPFC-FUCXWFLUSA-N
    • Sorrisi: NC[C@@H](C[C@@H]1NC(=O)[C@@H](N)CC2=C(C=CC(=C2)C2C=CC(O)=C(C=2)[C@@H](O)[C@@H](C(=O)O)NC1=O)O)O

Proprietà calcolate

  • Massa esatta: 488.190714g/mol
  • Massa monoisotopica: 488.190714g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 4
  • Complessità: 770
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 488.5g/mol
  • XLogP3: -3.5
  • Superficie polare topologica: 229Ų
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd